2-Fold Improvement in Oral Bioavailability vs. Non-Deuterated Parent Compound
The primary differentiator for WNK-IN-12 is its improved pharmacokinetic profile relative to its non-deuterated parent, WNK-IN-11. In a head-to-head comparison, deuteration led to a significantly better pharmacokinetic outcome in rats . Specifically, the deuterated analog, WNK-IN-11-d3, demonstrated lower clearance and a 2-fold improvement in oral bioavailability compared to the parent compound WNK-IN-11 [REFS-1, REFS-2].
| Evidence Dimension | Oral Pharmacokinetic Profile in Rats |
|---|---|
| Target Compound Data | WNK-IN-12 (WNK-IN-11-d3): 1.5 mg/kg oral dose resulted in lower clearance and improved absolute oral exposure . |
| Comparator Or Baseline | WNK-IN-11 (Parent Compound): Same oral dose resulted in higher clearance and lower absolute oral exposure . |
| Quantified Difference | A 2-fold improvement in oral bioavailability for WNK-IN-12 over WNK-IN-11 [REFS-1, REFS-2]. |
| Conditions | Sprague-Dawley rats, 1.5 mg/kg oral (p.o.) administration . |
Why This Matters
This is critical for in vivo studies requiring sustained drug exposure and lower, less frequent dosing, reducing animal stress and experimental variability.
